molecular formula C14H23N5O3S B11137667 N,N-dimethyl-4-(4,5,6,7-tetrahydro-1H-indazol-3-ylcarbonyl)tetrahydro-1(2H)-pyrazinesulfonamide

N,N-dimethyl-4-(4,5,6,7-tetrahydro-1H-indazol-3-ylcarbonyl)tetrahydro-1(2H)-pyrazinesulfonamide

Cat. No.: B11137667
M. Wt: 341.43 g/mol
InChI Key: DZNGMUZYXVRPNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-4-(4,5,6,7-tetrahydro-1H-indazol-3-ylcarbonyl)tetrahydro-1(2H)-pyrazinesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indazole ring, a pyrazine ring, and a sulfonamide group, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-(4,5,6,7-tetrahydro-1H-indazol-3-ylcarbonyl)tetrahydro-1(2H)-pyrazinesulfonamide typically involves multiple steps:

    Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes under acidic or basic conditions.

    Attachment of the Pyrazine Ring: The pyrazine ring is introduced via a condensation reaction between a suitable diamine and a diketone or diester.

    Sulfonamide Formation: The sulfonamide group is incorporated by reacting the intermediate compound with sulfonyl chlorides in the presence of a base such as triethylamine.

    N,N-Dimethylation: The final step involves the methylation of the nitrogen atoms using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-(4,5,6,7-tetrahydro-1H-indazol-3-ylcarbonyl)tetrahydro-1(2H)-pyrazinesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which may reduce the sulfonamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, or sodium borohydride.

    Substitution: Amines, thiols, or other nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Corresponding substituted sulfonamides.

Scientific Research Applications

N,N-dimethyl-4-(4,5,6,7-tetrahydro-1H-indazol-3-ylcarbonyl)tetrahydro-1(2H)-pyrazinesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(4,5,6,7-tetrahydro-1H-indazol-3-ylcarbonyl)tetrahydro-1(2H)-pyrazinesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active site residues, while the indazole and pyrazine rings provide additional binding interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-4-(4,5,6,7-tetrahydro-1H-indazol-3-ylcarbonyl)tetrahydro-1(2H)-pyrazinecarboxamide
  • N,N-dimethyl-4-(4,5,6,7-tetrahydro-1H-indazol-3-ylcarbonyl)tetrahydro-1(2H)-pyrazinecarboxylate

Uniqueness

Compared to similar compounds, N,N-dimethyl-4-(4,5,6,7-tetrahydro-1H-indazol-3-ylcarbonyl)tetrahydro-1(2H)-pyrazinesulfonamide is unique due to its sulfonamide group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C14H23N5O3S

Molecular Weight

341.43 g/mol

IUPAC Name

N,N-dimethyl-4-(4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)piperazine-1-sulfonamide

InChI

InChI=1S/C14H23N5O3S/c1-17(2)23(21,22)19-9-7-18(8-10-19)14(20)13-11-5-3-4-6-12(11)15-16-13/h3-10H2,1-2H3,(H,15,16)

InChI Key

DZNGMUZYXVRPNG-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(CC1)C(=O)C2=NNC3=C2CCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.